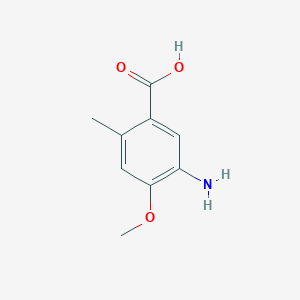![molecular formula C35H24O9 B12101985 7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one](/img/structure/B12101985.png)
7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one is a complex organic compound characterized by its multiple hydroxyl groups and phenyl rings. This compound is notable for its intricate structure, which includes a hexacyclic framework with various functional groups that contribute to its unique chemical properties.
準備方法
The synthesis of 7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently combined under specific reaction conditions. The synthetic routes often involve the use of catalysts and reagents such as acids, bases, and oxidizing agents to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl and phenyl groups, leading to the formation of derivatives with altered chemical properties.
科学的研究の応用
7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology and medicine, it may be investigated for its potential therapeutic properties, including its ability to interact with biological targets and pathways. In industry, this compound could be utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one involves its interaction with specific molecular targets and pathways within biological systems. The hydroxyl groups and phenyl rings play a crucial role in these interactions, allowing the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved may vary depending on the specific biological context and the nature of the interactions.
類似化合物との比較
When compared to similar compounds, 7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one stands out due to its unique hexacyclic structure and the presence of multiple hydroxyl groups. Similar compounds may include other polyhydroxyphenyl derivatives or hexacyclic organic molecules, but the specific arrangement of functional groups in this compound gives it distinct chemical and biological properties. Examples of similar compounds include tetrahydroxy-1,4-benzoquinone biscarbonate and 6,9,17,19-tetrahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15,17,19-hexaen-21-yl 4-hydroxybenzoate .
特性
分子式 |
C35H24O9 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
7,12,14,22-tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one |
InChI |
InChI=1S/C35H24O9/c36-17-5-1-15(2-6-17)34-31-22-9-19(38)12-25(41)28(22)33(42)24-11-21(40)14-27-30(24)32(23-10-20(39)13-26(43-34)29(23)31)35(44-27)16-3-7-18(37)8-4-16/h1-14,31-32,34-41H |
InChIキー |
OZWFDBXWNRQTDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C(C(=CC(=C7)O)O)C(=O)C8=C3C(=CC(=C8)O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)


![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)







![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12101988.png)
